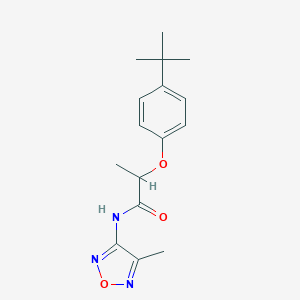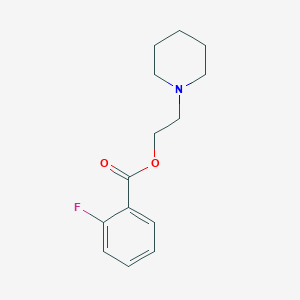
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation in the brain and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for maximum yield and purity.
Méthodes De Synthèse
Compound X is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form an intermediate product. The intermediate product is then reacted with 4-methyl-1,2,5-oxadiazol-3-amine to form 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X. The synthesis method has been optimized to achieve high yields and purity of the 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties.
In the field of neuroscience, 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Compound X has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
|---|---|
Formule moléculaire |
C16H21N3O3 |
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C16H21N3O3/c1-10-14(19-22-18-10)17-15(20)11(2)21-13-8-6-12(7-9-13)16(3,4)5/h6-9,11H,1-5H3,(H,17,19,20) |
Clé InChI |
ZWZWLWJYFWBLBC-UHFFFAOYSA-N |
SMILES |
CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)




![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)

![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)




![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)